

Application Note: Analysis of Tetrachloroethylene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrachloroethylene**

Cat. No.: **B127269**

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Abstract

This application note details a robust method for the quantitative analysis of **tetrachloroethylene** (PCE) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. **Tetrachloroethylene**, a common industrial solvent and environmental contaminant, is traditionally analyzed by gas chromatography. However, HPLC offers a viable alternative, particularly in laboratories where GC is not readily available or for specific sample matrices. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters, enabling reliable and accurate quantification of **tetrachloroethylene** in various samples.

Introduction

Tetrachloroethylene (PCE), also known as perchloroethylene, is a manufactured chemical widely used for dry cleaning of fabrics and metal degreasing. Its prevalence in industrial applications has led to its presence as a contaminant in soil and groundwater. Accurate and sensitive analytical methods are crucial for monitoring its levels in environmental samples and for assessing potential exposure in pharmaceutical and other industrial settings. While gas chromatography (GC) is the most common technique for **tetrachloroethylene** analysis, reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector

provides a reliable and accessible alternative. This application note presents a detailed HPLC method for the determination of **tetrachloroethylene**.

Experimental

Chromatographic Conditions

A reverse-phase HPLC method was developed for the separation and quantification of **tetrachloroethylene**.^[1] The method utilizes a C18 stationary phase and an isocratic mobile phase of acetonitrile and water, with phosphoric acid as a modifier to improve peak shape.

Parameter	Value
HPLC System	Any standard HPLC system with a UV detector
Column	C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase	Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
UV Detection	210 nm
Run Time	10 minutes

Standards and Sample Preparation

Tetrachloroethylene standard solutions should be prepared in methanol at concentrations ranging from 0.1 µg/mL to 100 µg/mL. All solvents used should be of HPLC grade.^{[2][3][4][5]}

For aqueous samples, a liquid-liquid extraction (LLE) procedure is recommended to extract and concentrate the **tetrachloroethylene**.^{[6][7][8]}

Experimental Workflow

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Figure 1. Experimental workflow for the HPLC analysis of **tetrachloroethylene**.

Quantitative Data Summary

The following table summarizes the typical method validation parameters for the analysis of volatile organic compounds using HPLC, which can be expected for the described **tetrachloroethylene** method.

Parameter	Expected Value
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	0.05 - 0.5 $\mu\text{g/L}$
Limit of Quantification (LOQ)	0.15 - 1.5 $\mu\text{g/L}$
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%

Protocols

Protocol 1: Standard Solution Preparation

- Primary Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of pure **tetrachloroethylene** standard into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations of 100, 50, 25, 10, 5, 1,

and 0.1 µg/mL.

- Storage: Store all standard solutions at 4°C in amber glass vials to prevent degradation from light.

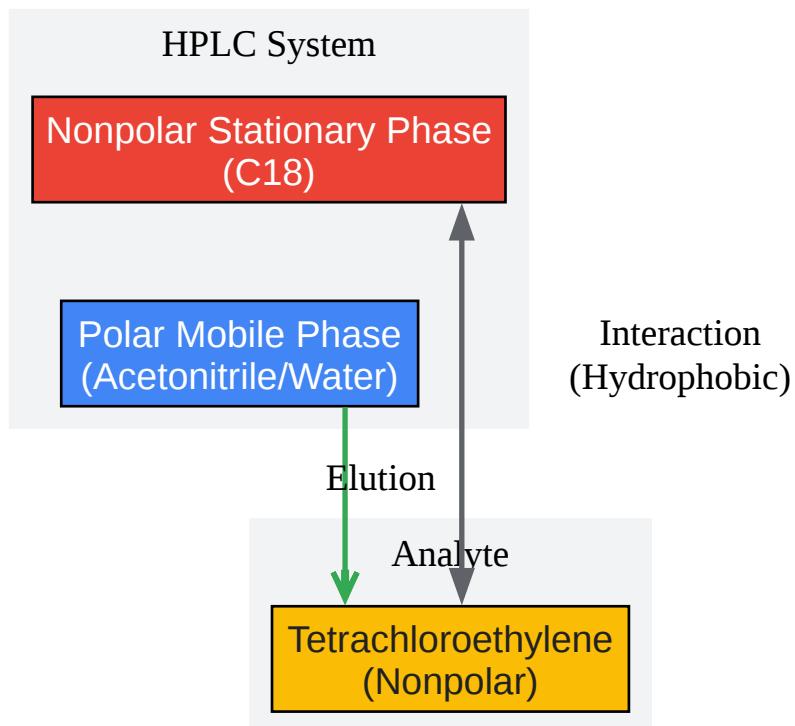
Protocol 2: Sample Preparation (Liquid-Liquid Extraction from Water)

- Sample Collection: Collect 100 mL of the water sample in a clean glass container.
- Spiking (for QC): If required, spike the sample with a known concentration of **tetrachloroethylene** standard.
- Extraction: Transfer the 100 mL sample to a 250 mL separatory funnel. Add 20 mL of HPLC-grade hexane.
- Shaking: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
- Phase Separation: Allow the layers to separate for 10 minutes. The hexane layer (top layer) will contain the **tetrachloroethylene**.
- Collection: Drain the lower aqueous layer and collect the upper hexane layer in a clean glass beaker.
- Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
- Concentration: Gently evaporate the hexane extract to near dryness under a stream of nitrogen at room temperature.
- Reconstitution: Reconstitute the residue in 1 mL of HPLC-grade methanol.
- Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis

- System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
- Calibration Curve: Inject 20 μ L of each working standard solution in ascending order of concentration.
- Sample Analysis: Inject 20 μ L of the prepared sample extract.
- Data Acquisition: Record the chromatograms and integrate the peak area for **tetrachloroethylene**.
- Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of **tetrachloroethylene** in the sample by interpolating its peak area on the calibration curve.

Logical Relationship of Chromatographic Separation



[Click to download full resolution via product page](#)**Figure 2.** Principle of reverse-phase separation of **tetrachloroethylene**.

Conclusion

The described RP-HPLC method provides a reliable and accurate means for the determination of **tetrachloroethylene**. The method is suitable for laboratories where GC is unavailable and can be applied to various sample matrices with appropriate sample preparation. The provided protocols for sample preparation and analysis, along with the expected validation parameters, offer a comprehensive guide for researchers, scientists, and drug development professionals.

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